2,2,2-Trichloro-1-(2-methoxy-3-indolyl)ethanone
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Overview
Description
2,2,2-Trichloro-1-(2-methoxy-3-indolyl)ethanone is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities . This compound is characterized by the presence of a trichloromethyl group attached to an indole ring, which is further substituted with a methoxy group.
Preparation Methods
The synthesis of 2,2,2-Trichloro-1-(2-methoxy-3-indolyl)ethanone typically involves the reaction of indole derivatives with trichloroacetyl chloride in the presence of a base. The reaction conditions often include the use of solvents such as dichloromethane or chloroform, and the reaction is carried out at low temperatures to prevent decomposition . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
2,2,2-Trichloro-1-(2-methoxy-3-indolyl)ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding indole-3-carboxylic acids.
Reduction: Reduction reactions can convert the trichloromethyl group to a methyl group.
Substitution: The trichloromethyl group can be substituted with other nucleophiles under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2,2,2-Trichloro-1-(2-methoxy-3-indolyl)ethanone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex indole derivatives.
Medicine: Research is ongoing to explore its potential therapeutic applications in treating various diseases.
Mechanism of Action
The mechanism of action of 2,2,2-Trichloro-1-(2-methoxy-3-indolyl)ethanone involves its interaction with specific molecular targets and pathways. The indole ring structure allows it to bind to various receptors and enzymes, modulating their activity. This compound can inhibit or activate certain biological pathways, leading to its observed biological effects .
Comparison with Similar Compounds
2,2,2-Trichloro-1-(2-methoxy-3-indolyl)ethanone can be compared with other indole derivatives such as:
Indole-3-acetic acid: A plant hormone with growth-regulating properties.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
Indole-3-butyric acid: Another plant hormone used to promote root growth in cuttings.
The uniqueness of this compound lies in its trichloromethyl group, which imparts distinct chemical reactivity and biological activity compared to other indole derivatives.
Properties
Molecular Formula |
C11H8Cl3NO2 |
---|---|
Molecular Weight |
292.5 g/mol |
IUPAC Name |
2,2,2-trichloro-1-(2-methoxy-1H-indol-3-yl)ethanone |
InChI |
InChI=1S/C11H8Cl3NO2/c1-17-10-8(9(16)11(12,13)14)6-4-2-3-5-7(6)15-10/h2-5,15H,1H3 |
InChI Key |
PFXRANNFEQKRFS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=CC=CC=C2N1)C(=O)C(Cl)(Cl)Cl |
Origin of Product |
United States |
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